molecular formula C21H24N2O3 B1259130 Methyl 3-oxovobasan-17-oate

Methyl 3-oxovobasan-17-oate

Cat. No.: B1259130
M. Wt: 352.4 g/mol
InChI Key: TYPMTMPLTVSOBU-XJHWFDBESA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Vobasine is an indole alkaloid that is vobasan in which the bridgehead methyl group is substituted by a methoxycarbonyl group and an additional oxo substituent is present in the 3-position. It has a role as an antiviral agent. It is an indole alkaloid, a methyl ester, an organic heterotetracyclic compound, an aromatic ketone and a cyclic ketone. It derives from a hydride of a vobasan.

Scientific Research Applications

Swern Oxidation and NMR Studies Methyl 3-oxovobasan-17-oate and its derivatives were studied through Swern oxidation, yielding various products. Notably, methyl 6,7-dioxovouacapan-17β-oate and other isomeric forms were synthesized and analyzed using NMR and theoretical calculations, contributing to the understanding of the structural and energetic properties of these compounds (Santos et al., 2008).

Photosynthesis Inhibition by Furanoditerpene Ester Derivatives Research on derivatives of this compound, particularly furanoditerpene ester derivatives, highlighted their potential as photosynthesis inhibitors. These compounds were tested for their inhibitory effects on ATP synthesis and electron flow, revealing their mechanism of action and potential as herbicide agents (King-Díaz et al., 2010).

Modulation of miR-17-3p Expression this compound was involved in studies examining the modulation of miR-17-3p expression by methyl 3-O-methyl gallate, a derivative. The research provided insights into the compound's in vivo antioxidant activities and its potential mechanism of action at the molecular level, specifically in relation to cellular redox status (Curti et al., 2014).

Properties

Molecular Formula

C21H24N2O3

Molecular Weight

352.4 g/mol

IUPAC Name

methyl (1S,14R,15E,18S)-15-ethylidene-17-methyl-12-oxo-10,17-diazatetracyclo[12.3.1.03,11.04,9]octadeca-3(11),4,6,8-tetraene-18-carboxylate

InChI

InChI=1S/C21H24N2O3/c1-4-12-11-23(2)17-9-15-13-7-5-6-8-16(13)22-20(15)18(24)10-14(12)19(17)21(25)26-3/h4-8,14,17,19,22H,9-11H2,1-3H3/b12-4-/t14-,17-,19-/m0/s1

InChI Key

TYPMTMPLTVSOBU-XJHWFDBESA-N

Isomeric SMILES

C/C=C\1/CN([C@H]2CC3=C(C(=O)C[C@@H]1[C@@H]2C(=O)OC)NC4=CC=CC=C34)C

SMILES

CC=C1CN(C2CC3=C(C(=O)CC1C2C(=O)OC)NC4=CC=CC=C34)C

Canonical SMILES

CC=C1CN(C2CC3=C(C(=O)CC1C2C(=O)OC)NC4=CC=CC=C34)C

Synonyms

vobasine
vobasine hydrochloride
vobasine monohydrochloride

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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